molecular formula C20H22N2O3 B2459502 4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide CAS No. 954706-57-1

4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide

Cat. No. B2459502
CAS RN: 954706-57-1
M. Wt: 338.407
InChI Key: XQPACEBQOGUBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the FTIR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can give insights into the hydrogen and carbon environments in the molecule . The MS spectrum can provide the molecular weight and information about the fragmentation pattern of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The yield can be calculated based on the amount of product obtained from the synthesis . The molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has focused on developing efficient synthetic routes and studying the chemical properties of benzamide derivatives, including compounds similar to "4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide". For example, studies have explored the high-yield synthesis of related benzamide derivatives for potential medical imaging applications. Bobeldijk et al. (1990) detailed a straightforward method starting from dimethoxybenzoic acid, highlighting the compound's relevance in precursor synthesis for radiopharmaceuticals (Bobeldijk et al., 1990).

Pharmacological Applications

Several studies have investigated the neuroleptic activity of benzamides, with compounds designed and synthesized as potential neuroleptics evaluated for their effects on apomorphine-induced behavior in rats. This research suggests the potential for developing new therapeutic agents for psychiatric conditions. Iwanami et al. (1981) found a good correlation between structure and activity, indicating the promise of certain benzamide derivatives in treating psychosis (Iwanami et al., 1981).

Material Science and Analytical Applications

In the realm of material science, benzamide derivatives have been used in the study of polymers and analytical techniques for substance identification and quality control. For instance, Yang et al. (1999) reported on the synthesis and properties of hyperbranched aromatic polyamide, demonstrating the utility of benzamide derivatives in polymer science (Yang et al., 1999).

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure. Always follow the safety guidelines provided by the supplier or manufacturer when handling this compound.

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities and developing new synthetic strategies to improve its yield and purity. Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting area for future research .

properties

IUPAC Name

4-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-3-7-17(8-4-14)22-13-15(11-19(22)23)12-21-20(24)16-5-9-18(25-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPACEBQOGUBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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